1-isobutyl-3-methyl-1H-pyrazol-5-ol
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Overview
Description
1-Isobutyl-3-methyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group and a methyl group attached to the pyrazole ring, along with a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the oxidation of 1-isobutyl-3-methyl-1H-pyrazol-5-amine using hydrogen peroxide in a suitable solvent like benzene or dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-Isobutyl-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its structural properties.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-methyl-1H-pyrazol-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a cyclopropyl group instead of an isobutyl group.
3-Methyl-1H-pyrazol-5-ol: This compound lacks the isobutyl group and has only a methyl group attached to the pyrazole ring.
1-Methyl-1H-pyrazol-5-ol: This compound has a methyl group at the 1-position and a hydroxyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h4,6,9H,5H2,1-3H3 |
InChI Key |
HYZNQHJHXKWVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)CC(C)C |
Origin of Product |
United States |
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